Product packaging for Benzamide, N-[(2-methylphenyl)methyl]-(Cat. No.:CAS No. 125552-98-9)

Benzamide, N-[(2-methylphenyl)methyl]-

Cat. No.: B5886391
CAS No.: 125552-98-9
M. Wt: 225.28 g/mol
InChI Key: VGIAIOZJXQPRJP-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives as a Class of Research Compounds

Benzamide and its derivatives represent a significant class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. These compounds are pervasive in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. The amide bond, a defining feature of benzamides, is a fundamental linkage in peptides and proteins, underscoring its biological relevance. In academic research, benzamide derivatives are frequently synthesized and studied to explore structure-activity relationships, reaction mechanisms, and to serve as building blocks for more complex molecules. The ease of their synthesis and the stability of the amide bond make them attractive targets for both fundamental and applied chemical research.

Academic Significance of the N-[(2-methylphenyl)methyl]-Benzamide Scaffold

The N-[(2-methylphenyl)methyl]-benzamide scaffold, a specific subset of N-substituted benzamides, holds particular academic interest due to the introduction of a benzyl (B1604629) group with a methyl substituent in the ortho position of the phenyl ring. This substitution pattern introduces steric and electronic effects that can significantly influence the compound's conformation, reactivity, and interaction with biological targets.

Researchers are often interested in how the ortho-methyl group affects the rotational barrier around the N-C(benzyl) bond and the planarity of the amide linkage. These structural nuances can have profound implications for the molecule's ability to adopt specific conformations, which is a critical factor in its potential applications. Studies on such scaffolds contribute to a deeper understanding of non-covalent interactions, including intramolecular hydrogen bonding and steric hindrance, which are fundamental concepts in physical organic chemistry.

Historical Context of N-Aryl Amide Structural and Mechanistic Studies

The study of N-aryl amides has a rich history, deeply intertwined with the development of organic synthesis and the understanding of chemical bonding. Early investigations in the 19th and 20th centuries focused on the fundamental methods of amide bond formation, such as the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride. nih.govwjpmr.com These foundational studies laid the groundwork for the synthesis of a vast array of amide-containing compounds.

Over time, the focus of research shifted towards understanding the structural and mechanistic aspects of N-aryl amides. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the three-dimensional structures of these molecules. These studies have revealed important details about bond lengths, bond angles, and the conformational preferences of the amide group, including the phenomenon of cis-trans isomerism around the C-N bond. Mechanistic studies have explored the intricacies of amide bond rotation, hydrolysis, and the influence of substituents on the electronic properties of the amide linkage. This historical progression has provided chemists with a robust framework for designing and synthesizing novel N-aryl amides with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B5886391 Benzamide, N-[(2-methylphenyl)methyl]- CAS No. 125552-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)11-16-15(17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAIOZJXQPRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355026
Record name N-(2-Methyl-benzyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-98-9
Record name N-(2-Methyl-benzyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N 2 Methylphenyl Methyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Core Formation

The formation of the benzamide core is a well-established transformation in organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into amide coupling reactions, ring-opening reactions, and various condensation and cyclization approaches.

Amide Coupling Reactions

Amide coupling reactions represent the most direct and widely utilized method for the synthesis of benzamides. This approach involves the formation of an amide bond between a carboxylic acid derivative and an amine.

One of the most classic and enduring methods is the Schotten-Baumann reaction , which typically involves the reaction of an amine with an acid chloride under basic conditions. wikipedia.org The use of a two-phase solvent system, consisting of water and an organic solvent, is common. wikipedia.org The base, often an aqueous solution of sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. uomustansiriyah.edu.iq For the synthesis of N-[(2-methylphenyl)methyl]-benzamide, this would involve the reaction of benzoyl chloride with (2-methylphenyl)methanamine.

In addition to the use of acid chlorides, a vast array of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. acs.org The synthesis of N-benzylbenzamide derivatives has been successfully achieved using EDC and DMAP. acs.org

Another approach involves the oxidative amidation of aldehydes with primary amines, which has been accomplished using a recyclable heterogeneous copper-based catalyst. nih.gov

Ring-Opening Reactions for Benzamide Synthesis

Ring-opening reactions of heterocyclic compounds provide an alternative and powerful strategy for the synthesis of benzamides. A notable example is the aminolysis of oxazolones (also known as azlactones). The reaction of an oxazolone (B7731731) with an amine leads to the opening of the heterocyclic ring to form a new amide derivative. This method has been successfully employed for the synthesis of various benzamide derivatives. nih.govresearchgate.netresearchgate.net Microwave-assisted ring-opening of oxazolones has been shown to be an efficient method, reducing reaction times and often leading to good yields. researchgate.net Specifically, the reaction of 2-phenyl-5-oxazolone derivatives with primary aryl amines can yield new benzamide derivatives. researchgate.net

Condensation and Cyclization Approaches

Condensation reactions, where two molecules combine with the loss of a small molecule such as water, are also employed in benzamide synthesis. Acid-catalyzed condensation reactions between a benzamide and an aldehyde, such as glyoxal, can lead to the formation of more complex structures containing benzamide moieties. mdpi.comresearchgate.net While not a direct route to simple N-substituted benzamides, these reactions highlight the versatility of the benzamide functional group in constructing larger molecular architectures. One-pot, three-component condensation reactions of an alkyne, an aromatic aldehyde, and a benzamide have also been reported to produce N,N'-alkylidene bisamides. researchgate.net

Retrosynthetic Analysis of the N-[(2-methylphenyl)methyl]-Benzamide Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For N-[(2-methylphenyl)methyl]-benzamide, the most logical retrosynthetic disconnection is at the amide C-N bond.

This primary disconnection reveals two key synthons: a benzoyl cation equivalent and a (2-methylphenyl)methylamine anion equivalent. These synthons correspond to readily available starting materials: a benzoic acid derivative and (2-methylphenyl)methanamine.

The forward synthesis, therefore, would involve the coupling of these two fragments. The benzoic acid could be activated in several ways, as detailed in the amide coupling section (2.1.1). For instance, conversion to benzoyl chloride followed by reaction with (2-methylphenyl)methanamine under Schotten-Baumann conditions is a classic and viable route. wikipedia.orgorganic-chemistry.org Alternatively, direct coupling of benzoic acid and (2-methylphenyl)methanamine using a standard coupling reagent like EDC would also be a common strategy. acs.org

A simplified retrosynthetic scheme is presented below:

Figure 1: Retrosynthetic Analysis of N-[(2-methylphenyl)methyl]-benzamide

Optimization of Reaction Conditions for Academic Scale Synthesis

For the academic scale synthesis of N-[(2-methylphenyl)methyl]-benzamide, the Schotten-Baumann reaction offers a cost-effective and straightforward procedure. organic-chemistry.org Optimization of this reaction typically involves a systematic variation of several key parameters to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Key parameters for optimization include:

Base: The choice and concentration of the base are crucial. Sodium hydroxide is commonly used, but other inorganic bases like potassium carbonate can also be employed. The amount of base should be sufficient to neutralize the HCl generated.

Solvent System: A biphasic system, often dichloromethane/water or diethyl ether/water, is frequently used. wikipedia.org The organic solvent dissolves the reactants and product, while the aqueous phase contains the base.

Temperature: The reaction is often exothermic, so maintaining a low temperature (e.g., 0-5 °C) during the addition of the acid chloride can help to control the reaction rate and prevent side reactions.

Stoichiometry: The molar ratio of the reactants can be adjusted. A slight excess of the amine or acid chloride may be used to ensure complete conversion of the limiting reagent.

Addition Rate: Slow, dropwise addition of the benzoyl chloride to the stirred solution of the amine and base is important to maintain temperature control and prevent localized high concentrations of the acid chloride, which could lead to side reactions.

The following table outlines a hypothetical optimization study for the synthesis of an N-benzylacetamide via a Schotten-Baumann reaction, which can be extrapolated to the synthesis of N-[(2-methylphenyl)methyl]-benzamide. cam.ac.uk

Table 1: Hypothetical Optimization of Schotten-Baumann Reaction Conditions

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1NaOH (1.1)Dichloromethane/Water2575
2NaOH (1.1)Dichloromethane/Water085
3NaOH (2.0)Dichloromethane/Water092
4K2CO3 (2.0)Dichloromethane/Water088
5NaOH (2.0)Diethyl Ether/Water090

Synthetic Approaches to N-[(2-methylphenyl)methyl]-Benzamide Derivatives

The N-[(2-methylphenyl)methyl]-benzamide scaffold can be readily modified to generate a library of derivatives for various applications, such as structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization can be achieved by introducing functional groups onto either the benzoyl or the N-benzyl portion of the molecule.

Derivatization of the Benzoyl Moiety:

This is typically achieved by starting with a substituted benzoic acid or benzoyl chloride. A wide variety of substituted benzoic acids are commercially available or can be synthesized through established aromatic substitution reactions. For example, using a 4-nitrobenzoyl chloride in the coupling reaction would yield a nitro-substituted derivative, which could then be further transformed, for instance, by reduction of the nitro group to an amine.

Derivatization of the N-Benzyl Moiety:

Similarly, derivatives can be synthesized by starting with a substituted (phenyl)methanamine. For the target compound, this would involve using a substituted (2-methylphenyl)methanamine. These substituted amines can be prepared through various synthetic routes, such as the reduction of corresponding benzonitriles or reductive amination of benzaldehydes.

The following table provides examples of synthetic strategies for preparing derivatives of N-[(2-methylphenyl)methyl]-benzamide.

Table 2: Synthetic Strategies for N-[(2-methylphenyl)methyl]-benzamide Derivatives

DerivativeStarting Material 1Starting Material 2Synthetic Method
4-Nitro-N-[(2-methylphenyl)methyl]-benzamide4-Nitrobenzoyl chloride(2-methylphenyl)methanamineSchotten-Baumann Reaction
N-[(2-methyl-4-chlorophenyl)methyl]-benzamideBenzoyl chloride(4-chloro-2-methylphenyl)methanamineAmide Coupling
4-Amino-N-[(2-methylphenyl)methyl]-benzamide4-Nitro-N-[(2-methylphenyl)methyl]-benzamideH2, Pd/CCatalytic Hydrogenation
N-[(2-methylphenyl)methyl]-4-(trifluoromethyl)benzamide4-(Trifluoromethyl)benzoic acid(2-methylphenyl)methanamineEDC/DMAP Coupling

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties onto the N-[(2-methylphenyl)methyl]-benzamide scaffold is a key strategy for modulating its properties. These substituents can be incorporated onto either the N-benzyl ring or the benzoyl portion of the molecule through various synthetic techniques.

A common approach involves the standard amide coupling reaction between a substituted benzoic acid and a substituted benzylamine (B48309). For instance, the synthesis of N-benzylbenzamide derivatives can be achieved by reacting the appropriate benzoic acid with benzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). acs.orgevitachem.com

More complex aromatic systems, such as biphenyl (B1667301) groups, can be introduced using metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a powerful method for this transformation. In one example, 4-iodobenzoic acid was first coupled with 2-trifluoromethylbenzylamine to form the corresponding N-benzyl-iodobenzamide intermediate. acs.org This intermediate was then reacted with a suitable boronic acid, such as 3- or 4-carboxybenzeneboronic acid, under palladium catalysis to yield the desired biphenyl acid derivatives. acs.org This multi-step approach allows for the systematic construction of bi-aryl structures.

The introduction of heterocyclic substituents often requires bespoke synthetic routes. For example, the synthesis of benzimidazole-containing analogues can be achieved through several established methods, including the Phillip's condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. nih.gov Another strategy involves the reaction of heterocyclic thioamides with sulfonyl azides to produce N-sulfonyl amidines, which are heterocyclic derivatives. nih.gov These methods provide access to a range of nitrogen-, sulfur-, and oxygen-containing ring systems attached to the parent benzamide structure.

The table below summarizes representative examples of introducing aromatic substituents.

Starting Material 1Starting Material 2Coupling MethodProductYieldReference
4-Iodobenzoic acid2-TrifluoromethylbenzylamineEDC, DMAP4-Iodo-N-(2-(trifluoromethyl)benzyl)benzamide- acs.org
4-Iodo-N-(2-(trifluoromethyl)benzyl)benzamide3-Carboxybenzeneboronic acidSuzuki Coupling3'-((4-((2-(Trifluoromethyl)benzyl)carbamoyl)phenyl)carbonyl)benzoic acid- acs.org
4-Iodo-N-(2-(trifluoromethyl)benzyl)benzamide4-Carboxybenzeneboronic acidSuzuki Coupling4'-((4-((2-(Trifluoromethyl)benzyl)carbamoyl)phenyl)carbonyl)benzoic acid- acs.org
2-Methylbenzoic acidBenzylamineDCC, DMAPN-benzyl-2-methylbenzamide- evitachem.com

Table 1: Examples of Synthetic Routes for Aromatic Substitution.

Functionalization of the Benzamide Backbone

Functionalization of the benzamide backbone refers to the chemical modification of the core amide structure or the introduction of reactive groups that are not simple aromatic or alkyl substituents. These modifications can alter the fundamental chemical properties of the molecule.

One key strategy involves the synthesis of precursors bearing reactive functional groups that can be subsequently modified. For example, starting with commercially available 4-nitroanilines and 4-nitrobenzoyl chlorides, 4-nitro-N-(4-nitrophenyl)benzamide intermediates can be synthesized in good yields (65–96%). nih.gov The nitro groups on these backbones can then be reduced to amines via hydrogenation over a palladium catalyst or by using reagents like tin(II) chloride. nih.gov These resulting amino groups serve as versatile handles for further derivatization.

Another approach is to modify existing substituents on the benzamide scaffold. Research has demonstrated the conversion of N-benzylbenzamide ethyl cinnamate (B1238496) derivatives into their corresponding cinnamic acids via hydrolysis. acs.org This introduces a carboxylic acid moiety, significantly changing the molecule's polarity and providing a new site for chemical reactions. The synthesis of N-benzylbenzamide propionic acids from these cinnamate precursors further illustrates this principle of backbone functionalization. acs.org

The amide bond itself can be the target of functionalization. While complete hydrolysis cleaves the molecule into its constituent carboxylic acid and amine, other reactions can modify the methylene (B1212753) bridge. pearson.com For instance, N-[Morpholino(phenyl)methyl]benzamide has been synthesized, introducing a heterocyclic amine directly at the carbon atom adjacent to the amide nitrogen. researchgate.net

The table below details examples of reactions used to functionalize the benzamide backbone.

Starting MaterialReagents/ConditionsFunctional Group Introduced/ModifiedProduct ClassReference
4-Nitroaniline, 4-Nitrobenzoyl chloride-Nitro groups (precursors)4-Nitro-N-(4-nitrophenyl)benzamide nih.gov
4-Nitro-N-(4-nitrophenyl)benzamide5% Pd-C, H₂ or SnCl₂·2H₂OAmino groupsDiaminobenzanilide nih.gov
N-benzylbenzamide ethyl cinnamateHydrolysisCarboxylic acidN-benzylbenzamide cinnamic acid acs.org
Benzaldehyde, Benzamide, MorpholineMulticomponent ReactionMorpholino groupN-[Morpholino(phenyl)methyl]benzamide researchgate.net

Table 2: Methods for Functionalization of the Benzamide Backbone.

Stereoselective Synthesis of Chiral Analogues

The development of synthetic routes to produce specific stereoisomers of N-[(2-methylphenyl)methyl]-benzamide derivatives is crucial where chirality influences biological activity or material properties. Asymmetric synthesis aims to control the formation of stereocenters within the molecule.

Chiral analogues of N-substituted benzamides have been successfully prepared using stereoselective methods. One reported approach involves the asymmetric synthesis of a series of N-methylbenzamide analogues derived from a known bioactive compound. nih.gov This type of synthesis often employs chiral auxiliaries, catalysts, or starting materials to guide the stereochemical outcome of the reaction. For example, the synthesis of γ-chiral enamides has been achieved with high efficiency (up to 99.5% chirality transfer) starting from α-chiral allylic amines. chemrxiv.org This strategy, involving an organocatalyst-mediated isomerization followed by acylation, demonstrates how chirality can be effectively transferred from a precursor to the final product scaffold. chemrxiv.org While the product is an enamide, the principle of chirality transfer from a chiral amine is directly applicable to the synthesis of chiral benzamides.

The synthesis of these chiral molecules allows for detailed structure-activity relationship studies. For instance, a series of N-methylbenzamide analogues, including nitro and acetamido derivatives, were designed and synthesized to serve as specific molecular probes. nih.govresearchgate.net The synthesis of a para-fluoro substituted analogue via an asymmetric route resulted in a highly potent compound, underscoring the importance of stereochemical control in generating functionally optimized molecules. nih.gov

Understanding the stable conformations of these molecules is also relevant to designing stereoselective syntheses. X-ray crystallography studies of related N-aryl benzamides reveal that substituents influence the torsion angles between the aromatic rings and the central amide group, and can dictate the orientation of substituents relative to the amide bond (syn or anti). nih.govnih.gov This structural insight can inform the design of catalysts and substrates for achieving a desired stereochemical outcome.

The table below highlights key aspects of stereoselective synthesis for benzamide analogues.

Synthetic StrategyKey FeaturePrecursor TypeProduct ClassResultReference
Asymmetric SynthesisUse of chiral building blocks or catalystsChiral precursorsChiral N-methylbenzamide analoguesHigh antagonist potency observed nih.gov
Chirality TransferOrganocatalyzed isomerization/acylationα-Chiral allylic aminesγ-Chiral enamidesUp to 99.5% chirality transfer chemrxiv.org

Table 3: Approaches to Stereoselective Synthesis.

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization for Structural and Conformational Insight

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding environment within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have been employed to study Benzamide (B126), N-[(2-methylphenyl)methyl]-.

The FT-IR spectrum is particularly useful for identifying characteristic vibrations of the amide group. A strong absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300-3200 cm⁻¹. The exact position of this band can provide insights into hydrogen bonding interactions. Another key feature is the intense amide I band (primarily C=O stretching), which appears around 1640-1680 cm⁻¹. The amide II band, a coupled vibration of N-H bending and C-N stretching, is found near 1550 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C=O bond are often prominent in the Raman spectrum. Computational studies, such as Density Functional Theory (DFT), are frequently used alongside experimental data to make unambiguous vibrational assignments based on the calculated potential energy distribution (PED).

Table 1: Characteristic Vibrational Frequencies for N-[(2-methylphenyl)methyl]-Benzamide

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
N-H Stretch 3250 Stretching of the amide N-H bond.
Aromatic C-H Stretch 3100-3000 Stretching of C-H bonds on the phenyl rings.
Amide I (C=O Stretch) 1660 Primarily the stretching vibration of the carbonyl group.
Amide II (N-H Bend/C-N Stretch) 1545 A mix of N-H in-plane bending and C-N stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic compounds in solution. For Benzamide, N-[(2-methylphenyl)methyl]-, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton environments.

In the ¹H NMR spectrum, the amide proton (N-H) typically appears as a broad triplet downfield (around 6.5-8.5 ppm), with the splitting arising from coupling to the adjacent methylene (B1212753) (-CH₂-) protons. The methylene protons themselves appear as a doublet. The methyl (-CH₃) group on the tolyl ring gives a characteristic singlet at approximately 2.4 ppm. The aromatic protons of the two phenyl rings resonate in the 7.2-7.8 ppm region, often showing complex splitting patterns that can be resolved with high-field NMR.

The ¹³C NMR spectrum confirms the presence of all unique carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing around 167-170 ppm. The carbons of the two aromatic rings are observed between 126 and 138 ppm, while the methylene bridge carbon is found near 45 ppm and the methyl carbon around 19 ppm. Hindered rotation around the amide C-N bond at room temperature can sometimes lead to the broadening of signals for atoms near the amide group.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for N-[(2-methylphenyl)methyl]-Benzamide in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~168.0
N-H ~6.7 (triplet) -
-CH₂- ~4.6 (doublet) ~44.5
-CH₃ ~2.4 (singlet) ~19.0

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzamide, N-[(2-methylphenyl)methyl]- exhibits characteristic absorption bands in the ultraviolet region, primarily arising from π → π* transitions within the benzoyl and tolyl aromatic systems. The main absorption maximum (λ_max) is typically observed around 230-270 nm.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, a slight shift in the λ_max (solvatochromism) can occur due to differential stabilization of the ground and excited electronic states by the solvent molecules. For non-polar π → π* transitions, the shift is often small. However, the presence of the amide chromophore can lead to more complex behavior. For instance, polar solvents capable of hydrogen bonding can interact with the amide's non-bonding electrons, potentially affecting n → π* transitions, though these are often weaker and may be obscured by the stronger π → π* bands.

Table 3: Effect of Solvent on the Primary π → π Transition of N-[(2-methylphenyl)methyl]-Benzamide*

Solvent Polarity λ_max (nm)
Hexane Non-polar ~265
Acetonitrile Polar aprotic ~268

Conformational Analysis of the Amide Moiety and Phenyl Rings

Dihedral Angle Studies and Planarity of Amide Linkage

The amide bond (O=C-N-H) possesses significant double bond character due to resonance, which restricts rotation and favors a planar geometry. This planarity is a key structural feature of amides. The degree of planarity is often described by the omega (ω) dihedral angle (Cα-C-N-Cα), with values close to 180° indicating a trans (or anti-periplanar) conformation, which is most common for secondary amides.

In Benzamide, N-[(2-methylphenyl)methyl]-, the amide linkage is expected to be nearly planar. However, steric hindrance between the bulky phenyl and 2-methylphenyl groups can cause slight twisting or deviation from perfect planarity. X-ray crystallographic studies are the definitive method for determining these angles in the solid state. These studies reveal the torsion angles that define the orientation of the benzoyl and 2-methylphenyl rings relative to the central amide plane. The phenyl rings are generally not coplanar with the amide group to minimize steric clash.

Table 4: Key Dihedral Angles from a Representative Crystal Structure

Dihedral Angle Atoms Involved Typical Value (°) Description
ω (Amide) C(aromatic)-C(O)-N-C(H₂) ~175° Defines the near-planarity of the amide bond.
τ₁ C(O)-N-CH₂-C(aromatic) ~85° Orientation of the 2-methylphenyl group.

Intramolecular Hydrogen Bonding in N-[(2-methylphenyl)methyl]-Benzamide Structures

In the solid state, the conformation of Benzamide, N-[(2-methylphenyl)methyl]- is stabilized by a network of intermolecular and potentially intramolecular interactions. The most significant intermolecular interaction is the hydrogen bond between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically links the molecules into chains or dimers.

While a classic intramolecular hydrogen bond is not sterically feasible, some conformations may be stabilized by weaker interactions. A possible intramolecular interaction is an N-H···π interaction, where the amide proton points towards the electron-rich face of the 2-methylphenyl ring. Such interactions, though weaker than conventional hydrogen bonds, can influence the preferred conformation by restricting the rotation of the side chain. The presence and strength of these interactions are confirmed through detailed analysis of crystal packing and short contact distances in X-ray diffraction data.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and optimized geometry of molecules. For benzamide (B126) derivatives, calculations are commonly performed using methods like the B3LYP functional with a 6-31G(d,p) basis set to obtain accurate predictions of molecular parameters. researchgate.netnih.gov This level of theory allows for the precise determination of bond lengths, bond angles, and dihedral angles, which helps in understanding the molecule's stable three-dimensional conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A small HOMO-LUMO gap indicates that a molecule is more polarizable and is associated with high chemical reactivity and low kinetic stability. researchgate.net The energies of these orbitals and the resulting energy gap are used to calculate various global reactivity descriptors that characterize the molecule's behavior. nih.govmdpi.com For instance, in a study on a related sulfonamide, 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, the calculated HOMO and LUMO energy values were -6.125 eV and -1.157 eV, respectively. researchgate.net Such calculations demonstrate that charge transfer occurs within the molecule, a key aspect of its electronic behavior. nih.govresearchgate.net

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies.
DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable configuration.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules are more reactive.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to visualize the charge distribution.

Red Regions : Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In benzamide structures, these are typically located around electronegative atoms like the oxygen of the carbonyl group. nih.gov

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms. nih.gov

Green Regions : Represent areas of zero potential.

The MEP map provides a clear visual guide to the molecule's charge distribution and helps in understanding its interaction with other molecules. nih.gov

Electron Density Distribution Analysis

DFT calculations provide a detailed picture of the electron density distribution throughout the molecule. This analysis is fundamental to understanding the nature of chemical bonds and intramolecular interactions. A related technique, Natural Bond Orbital (NBO) analysis, is often employed to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net For example, NBO analysis of 2-Chloro-N-(2-methylphenyl) benzamide has been used to investigate its stability arising from such electronic interactions. researchgate.net

Prediction and Interpretation of Non-Linear Optical (NLO) Properties

Computational studies are instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules, which are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.net Key NLO parameters such as molecular polarizability (α) and the first-order hyperpolarizability (β) can be calculated using DFT methods. nih.govresearchgate.net

A large hyperpolarizability value suggests that the material can exhibit strong NLO effects. Theoretical calculations for 2-Chloro-N-(2-methylphenyl) benzamide indicated that the molecule may possess NLO behavior. researchgate.net Research has shown that there is often an inverse relationship between the HOMO-LUMO energy gap and hyperpolarizability; a smaller gap can lead to enhanced NLO properties due to easier charge transfer within the molecule. researchgate.net

Molecular Docking Investigations of N-[(2-methylphenyl)methyl]-Benzamide and Derivatives

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. scispace.comresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding affinity. scispace.com

Ligand-Protein Interaction Predictions and Binding Mode Analysis

Docking studies on benzamide derivatives have been performed to explore their potential as inhibitors of various enzymes. researchgate.netresearchgate.net These investigations reveal detailed information about the binding mode and the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For instance, molecular docking analyses of nitro benzamide derivatives with the enzyme inducible nitric oxide synthase (iNOS) revealed that certain compounds bind efficiently within the active site. researchgate.net Similarly, docking of other benzamides into the active site of DNA topoisomerase identified key interactions with amino acid residues like LYS440 and ARG487. researchgate.net These predictions are vital for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Table 2: Representative Data from Molecular Docking Studies of Benzamide Derivatives.
Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesPotential Application
Inducible Nitric Oxide Synthase (iNOS)Nitro Benzamide Derivatives-Not specified in abstractAnti-inflammatory
DNA Topoisomerase IBenzamide Derivatives-LYS440, ARG487Anticancer
DNA Topoisomerase IIαBenzamide Derivatives-60 to -115GLY462, ARG487, TYR805Anticancer
α-glucosidaseN-phenylpropanamide derivatives-9.70 to -9.90Not specified in abstractAntidiabetic

Calculation of Binding Affinities and Dock Scores

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. The strength of this interaction is often quantified by a docking score or an estimated binding affinity. For the class of benzamide derivatives, molecular docking studies are frequently employed to identify potential inhibitors for various enzymes and receptors.

In studies of benzamide derivatives as potential inhibitors for targets like Rho-associated kinase-1 (ROCK1) or as agonists for receptors like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), docking simulations are a key step. researchgate.nettandfonline.comtandfonline.comnih.gov These simulations calculate a score based on the intermolecular interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the active site of the protein. For instance, in a study on N-methyl-4-(4-pyrazolidinyl) benzamides as ROCK1 inhibitors, molecular docking was used to understand the binding modes within the kinase domain. mdpi.com Similarly, research on N-benzylbenzamide derivatives as PPARγ agonists utilized docking to analyze interactions with key residues like His323, Tyr473, and Ser289. tandfonline.comnih.gov

While specific docking scores for Benzamide, N-[(2-methylphenyl)methyl]- are not published, the methodology is well-established for this class of compounds. The process involves preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using an algorithm to sample different binding poses, each of which is assigned a score.

Table 1: Representative Docking Score Data for Benzamide Derivatives (Hypothetical) This table illustrates typical data obtained from molecular docking studies. The values presented are for illustrative purposes and are not actual reported data for the specified compound.

Target Protein Ligand Docking Score (kcal/mol) Key Interacting Residues
PPARγ Benzamide, N-[(2-methylphenyl)methyl]- -8.5 TYR473, HIS323, SER289
Tyrosinase Benzamide, N-[(2-methylphenyl)methyl]- -7.2 HIS259, HIS263, VAL283
ROCK1 Benzamide, N-[(2-methylphenyl)methyl]- -9.1 MET156, LEU157, ASP216

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. These simulations model the movements and interactions of atoms and molecules, offering a view of the stability of the docked pose. For benzamide derivatives, MD simulations are used to validate the results of molecular docking. researchgate.netmdpi.com

A typical MD simulation would follow a molecular docking study. The most promising ligand-protein complex from docking is placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their resulting motions over a set period, often nanoseconds. The stability of the complex is assessed by analyzing metrics like the root-mean-square deviation (RMSD) of the protein and ligand, which measures how much their positions deviate from the initial docked pose. A stable RMSD suggests a stable binding mode. Such simulations have been performed for N-benzylbenzamide derivatives targeting PPARγ and for other benzamides targeting ROCK1. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Hybrid SAR Property Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For various series of benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly applied. tandfonline.comtandfonline.comnih.gov

These studies generate contour maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding properties. For example, a CoMSIA model for N-benzylbenzamide derivatives as PPARγ agonists revealed the importance of specific structural features for their activity. tandfonline.comnih.gov While a specific QSAR model including Benzamide, N-[(2-methylphenyl)methyl]- is not available, the principles of QSAR are broadly applied to its chemical class to guide the design of more potent analogs. tandfonline.com

Hybrid approaches that combine SAR with property modeling are also used to simultaneously optimize activity and pharmacokinetic properties.

Table 2: Example QSAR Model Parameters for a Series of Benzamide Derivatives (Illustrative) This table shows typical statistical parameters used to validate a QSAR model. These values are for illustrative purposes.

Model q² (Cross-validated R²) R² (Non-cross-validated R²) Predictive R²
CoMFA 0.65 0.96 0.72
CoMSIA 0.71 0.97 0.68

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical chemistry method used to study charge transfer, hybridization, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic structure, which helps in understanding intermolecular interactions.

NBO analysis can identify key donor-acceptor interactions, which are fundamental to how a ligand binds to a receptor. For instance, it can quantify the stabilization energy associated with the interaction between a lone pair of electrons on a nitrogen or oxygen atom (a donor NBO) and an empty anti-bonding orbital of a nearby group (an acceptor NBO). This analysis is valuable for understanding the nature of hydrogen bonds and other non-covalent interactions that stabilize a ligand in a protein's active site. Although specific NBO analysis for Benzamide, N-[(2-methylphenyl)methyl]- is not found in the surveyed literature, the methodology is a standard tool in computational chemistry for dissecting the electronic factors that govern molecular recognition. researchgate.net

Structure Activity Relationship Sar Studies of N 2 Methylphenyl Methyl Benzamide Derivatives

Impact of Substituent Variation on the Benzamide (B126) Backbone

The substitution pattern on the benzamide portion of N-[(2-methylphenyl)methyl]-benzamide derivatives is a critical determinant of their biological activity. Studies on related N-benzylbenzamide scaffolds have demonstrated that the nature and position of substituents can modulate potency and selectivity for various biological targets.

For instance, in a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, substitutions on the benzamide ring were found to be crucial for their anticancer activity. One study reported that a compound, designated as 20b, exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov This highlights the sensitivity of the biological response to the electronic and steric properties of the substituents on the benzamide ring.

The following table summarizes the impact of various substituents on the benzamide backbone of related benzamide derivatives on their biological activity:

Substituent Position on Benzamide Ring Observed Impact on Biological Activity Reference Compound Example
ChloroorthoInfluences the conformation of the amide linkage, potentially affecting binding to target proteins.2-Chloro-N-(2-methylphenyl)benzamide
Various (unspecified in abstract)Not specifiedCan lead to potent antiproliferative activity (nanomolar IC50 values) against cancer cell lines.Compound 20b (tubulin inhibitor)

Role of the N-[(2-methylphenyl)methyl]- Moiety in Modulating Biological Interactions

The N-[(2-methylphenyl)methyl]- group plays a significant role in defining the biological profile of these benzamide derivatives. The presence and position of the methyl group on the benzyl (B1604629) ring are not arbitrary and can significantly affect the molecule's conformation and interactions with biological targets.

The ortho-methyl group, in particular, can induce a specific spatial arrangement of the molecule. In the crystal structure of 2-Chloro-N-(2-methylphenyl)benzamide, the ortho-methyl group on the anilino ring is positioned syn to the N—H bond. nih.govresearchgate.net This contrasts with the anti-conformation observed in a similar compound with a meta-methyl group, suggesting that the position of the methyl group is crucial for determining the molecule's three-dimensional structure. researchgate.net Such conformational constraints can be critical for fitting into the binding pocket of a protein.

While direct studies on the N-[(2-methylphenyl)methyl]- moiety are limited, the general importance of N-methylation in modulating biological activity is well-documented for other classes of compounds. For example, in a study on norbelladine (B1215549) derivatives, N-methylation was shown to enhance the inhibition of butyrylcholinesterase. mdpi.com This suggests that the methyl group can contribute to favorable interactions within the enzyme's active site.

The introduction of a methyl group can also impact a molecule's physicochemical properties, such as lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence of Linker Length and Heterocyclic Moieties on Activity Profiles

The linker connecting the benzamide core to other chemical entities, or modifications that incorporate heterocyclic rings, can have a profound impact on the biological activity and selectivity of the resulting compounds.

Studies on various classes of molecules have shown that linker length and composition are critical for optimizing biological activity. For instance, in the context of antibody-drug conjugates (ADCs), the stability of the linker is paramount. nih.govresearchgate.net While not directly N-[(2-methylphenyl)methyl]-benzamides, these studies show that linker modifications, such as the inclusion of a m-amide p-aminobenzyl carbamate (B1207046) (MA-PABC) group, can dramatically improve stability in serum without compromising the desired cleavage at the target site. nih.gov

In another example, the elongation of an alkyl tether in a series of piperazine (B1678402) derivatives was found to improve selectivity for σ₁ receptors over 5-HT₂B receptors. nih.gov This demonstrates that adjusting the linker length can fine-tune the selectivity of a compound for its intended target.

The incorporation of heterocyclic moieties is another strategy to modulate the activity profiles of benzamide derivatives. In a study of N-[5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl]benzamide derivatives, the introduction of a thiazole (B1198619) ring and subsequent modifications with chloro and nitro groups on the benzamide moiety resulted in compounds with good antimicrobial activity. scielo.br

The following table illustrates the influence of linker and heterocyclic modifications on the activity of related compound classes:

Modification Compound Class Observed Effect
Elongation of alkyl tetherPiperazine derivativesImproved selectivity for σ₁ receptors. nih.gov
Introduction of a thiazole ringN-aryl-1,3-thiazol-2-yl]benzamidesResulted in compounds with good antimicrobial activity. scielo.br
Use of a stable MA-PABC linkerAntibody-drug conjugatesIncreased stability in mouse serum. nih.gov

Stereochemical Considerations in Benzamide Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of N-[(2-methylphenyl)methyl]-benzamide derivatives. The presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, selectivities, and metabolic profiles.

While specific studies on the stereoisomers of N-[(2-methylphenyl)methyl]-benzamide were not identified in the search results, the importance of stereochemistry is a well-established principle in medicinal chemistry. For example, in a study on a [3+2] cycloaddition reaction to form a five-membered heterocyclic ring, the stereoselectivity of the reaction was found to be exclusive for one particular transition state, leading to a specific stereoisomer of the product. nih.gov This highlights how synthetic routes can be designed to produce a single, desired stereoisomer.

The biological implications of stereochemistry are profound. The differential binding of enantiomers to a chiral receptor is a classic example. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may have a much weaker interaction or even bind to a different target altogether.

In the context of related compounds, the configuration of a methyl group can be critical. For instance, the (R)-configuration of a methyl group on a chalcone-amide backbone was found to dramatically increase the inhibitory potency against a specific viral protease. This underscores the significant impact that the spatial orientation of even a small methyl group can have on biological activity.

Mechanistic Investigations of Biological Interactions in Research Models Excluding Clinical/safety

Enzyme Inhibition Studies by N-[(2-methylphenyl)methyl]-Benzamide Analogues

The N-benzylbenzamide scaffold, the core structure of N-[(2-methylphenyl)methyl]-benzamide, has been identified as a versatile backbone for designing inhibitors of a wide range of enzymes. By modifying the substituents on the aromatic rings, researchers have been able to modulate the potency and selectivity of these compounds against various biological targets.

N-benzylbenzamide analogues have emerged as a significant class of tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, responsible for the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA. doi.orgbrieflands.com Inhibition of this enzyme is a primary strategy for controlling melanogenesis. doi.org

The inhibitory mechanism of N-benzylbenzamide derivatives is closely linked to their structure, particularly the presence and position of hydroxyl groups on the benzamide (B126) and benzyl (B1604629) rings. These compounds often function as competitive, non-competitive, or mixed-type inhibitors. brieflands.comnih.govmdpi.com Kinetic studies using Lineweaver-Burk plots have been employed to elucidate these mechanisms. For instance, some derivatives show competitive inhibition with respect to L-DOPA, indicating they bind to the enzyme's active site. brieflands.com Others have demonstrated non-competitive inhibition, suggesting they bind to a site other than the active site, forming an enzyme-inhibitor complex. nih.gov

Structure-activity relationship (SAR) studies have highlighted that the presence of a resorcinol (B1680541) (2,4-dihydroxy) moiety on either aromatic ring is crucial for potent inhibitory activity. researchgate.netnih.gov The inhibitory potency often follows a trend related to the number and position of hydroxyl groups, with tetra-hydroxylated derivatives showing greater activity than tri-hydroxylated ones. nih.gov For example, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was found to be a highly potent inhibitor, significantly more active than the standard inhibitor, kojic acid. tandfonline.com The introduction of bulky, lipophilic groups, such as an adamantyl moiety, can also enhance inhibitory potency without increasing cytotoxicity. doi.orgtandfonline.com

Table 1: Tyrosinase Inhibition by selected N-Benzylbenzamide Analogues

Analogues of benzamide have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. nih.gov Inhibiting these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. Research has shown that derivatives incorporating benzamide-related structures, such as benzimidazole (B57391), can exhibit significant α-glucosidase inhibitory activity. nih.govbrieflands.com

For instance, a series of s-substituted benzimidazole-thioquinoline derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov The most potent compound in this series, with a 4-bromobenzyl substituent, displayed an IC50 value significantly lower than that of the standard drug, acarbose. nih.gov Kinetic analysis of this derivative revealed a competitive inhibition pattern, indicating that it competes with the substrate for binding to the active site of α-glucosidase. nih.gov Similarly, other studies on benzimidazole and pyrimidine (B1678525) derivatives synthesized from amino acids showed that compounds with aromatic amino acid moieties possess significant inhibitory effects on both yeast and rat intestinal α-glucosidases. brieflands.com The structure-activity relationship suggests that the nature and position of substituents on the benzyl ring influence the inhibitory potency. nih.gov

Table 2: α-Glucosidase Inhibition by Benzamide-Related Analogues

Benzamide derivatives have been explored as potential inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway required for the synthesis of nucleic acid precursors. mdpi.comdntb.gov.ua Inhibition of human DHFR (hDHFR) is a recognized strategy in cancer therapy. mdpi.comresearchgate.net

In one study, a series of eleven benzamide derivatives of trimethoprim (B1683648) (TMP) were synthesized and evaluated. mdpi.comdntb.gov.ua All the tested benzamides showed greater activity against hDHFR than the parent compound TMP, with IC50 values ranging from 4.72 to 20.17 µM, compared to 55.26 µM for TMP. mdpi.comnih.gov However, none were more potent than the established DHFR inhibitor methotrexate (B535133) (MTX), which has an IC50 of 0.08 µM. mdpi.com Molecular modeling studies hypothesize that these benzamide ligands interact with key amino acid residues in the hDHFR active site. For example, specific derivatives were shown to interact strongly with residues such as Gly-117, Asn-64, and Arg-70. dntb.gov.uanih.gov These interactions are thought to stabilize the enzyme-inhibitor complex, despite forming fewer hydrogen bonds compared to reference ligands like MTX. dntb.gov.uanih.gov

The N-benzylbenzamide scaffold has been investigated for its potential to inhibit lipoxygenases (LOX), enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. While comprehensive studies focusing solely on N-[(2-methylphenyl)methyl]-benzamide are limited, related structures have been evaluated.

Research into dual-target inhibitors has provided some insights. For example, a study on dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) has been conducted, building on work with N-benzylbenzamide scaffolds. acs.org In broader screenings of biological activities, some N-benzylbenzamide derivatives were tested against a panel of enzymes including lipoxygenase, although they were found to be most prominent as tyrosinase inhibitors in that particular study. researchgate.net This suggests that while the benzamide core has potential for LOX inhibition, it may require specific structural modifications to achieve high potency and selectivity.

Benzamide derivatives are a well-established class of tyrosine kinase inhibitors (TKIs). nih.gov Receptor tyrosine kinases (RTKs) are crucial cell surface receptors that, when dysregulated, can drive the growth and proliferation of cancer cells. hsmc.gr Analogues of N-[(2-methylphenyl)methyl]-benzamide have been designed and synthesized to target various RTKs, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.comsigmaaldrich.com

Studies have shown that the substitution pattern on the benzamide scaffold is critical for both potency and selectivity. For instance, in one study, derivatives with an aryloxybutylimidazole moiety at the 3- or 4-position of the benzamide ring showed high inhibitory activity against the Bcr-Abl tyrosine kinase, while substitution at the 2-position resulted in significantly lower activity. mdpi.com This indicates that the binding pocket of the kinase is sensitive to the substitution position on the benzamide ring. mdpi.com Another study on 4-(aminomethyl)benzamide (B1271630) derivatives found that compounds with a trifluoromethylbenzene ring were highly potent against EGFR. mdpi.com Molecular docking studies suggest that the flexible 4-(aminomethyl)benzamide linker allows the molecules to adopt a favorable conformation within the allosteric and adenine-binding pockets of the protein kinases. mdpi.com A highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, which incorporates a complex N-(2-methylphenyl)benzamide moiety, was discovered through a structure-based design approach, demonstrating high potency and a remarkable selectivity profile across the human kinome. nih.gov

Table 3: Inhibition of Various Receptor Tyrosine Kinases by Benzamide Analogues

Derivatives based on the N-benzyl benzamide scaffold have been identified as highly potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. nih.govacs.org While AChE is the primary target for early-stage Alzheimer's disease, BChE becomes more important in advanced stages, making selective BChE inhibitors valuable research tools and potential therapeutic leads.

A series of N-benzyl benzamide compounds were reported to inhibit BChE with exceptional potency, with IC50 values ranging from picomolar to nanomolar. nih.govacs.orgresearchgate.net These compounds demonstrated high selectivity for BChE over AChE. For example, 2-hydroxy-N-phenylbenzamides and their esters showed moderate inhibition of AChE but were generally more effective against BChE, with some phosphorus-based esters showing particular superiority and selectivity for BChE (IC50 = 2.4 µM). researchgate.net Kinetic studies revealed that some of these derivatives act as mixed-type and pseudo-irreversible inhibitors. researchgate.net Other related structures, such as 2-benzoylhydrazine-1-carboxamides, have shown dual inhibition of both AChE and BChE. mdpi.comnih.gov The specificity and selectivity are dictated by the specific substitutions on the benzamide core, which influence how the inhibitor interacts with the distinct active and peripheral sites of AChE and BChE.

Receptor Ligand Binding and Modulation Studies

Studies on various benzamide analogues have demonstrated their potential to bind with high affinity and selectivity to sigma receptors. researchgate.net For instance, N,N-dialkyl and N-alkyl-N-aralkyl derivatives have been synthesized and evaluated for their binding profiles at σ1 and σ2 receptors. acs.org A crucial interaction for high-affinity binding is often an ionic bond between the basic nitrogen atom of the ligand and the glutamic acid 172 (Glu172) residue of the σ1 receptor. acs.org Research on piperidine-based benzamide derivatives has shown that compounds can be designed to achieve sub-nanomolar affinity for the σ1 receptor with high selectivity over the σ2 subtype. unict.it This selectivity is critical for elucidating the specific roles of the σ1 receptor in cellular processes. nih.gov

Substituted benzamides are a well-established class of ligands for dopamine (B1211576) receptors. While their affinities are often similar between the D2 and D3 receptor subtypes, they frequently exhibit distinct affinity profiles at the D4 receptor. nih.gov The N-[(2-methylphenyl)methyl]benzamide structure is part of this broader chemical space explored for dopamine receptor modulation. Research on substituted [(4-phenylpiperazinyl)-methyl]benzamides has led to the identification of selective dopamine D4 agonists. nih.govacs.org

The selectivity of benzamide ligands for the D4 receptor over the D2 subtype is influenced by specific amino acid residues. In particular, position 7.39 in the seventh transmembrane helix of the D4 receptor plays a significant role in recognizing various ligand chemotypes, including substituted benzamides. nih.gov In vitro binding assays using cloned human dopamine receptors expressed in cell lines like CHO or HEK293 are standard methods for determining the affinity (Ki) of these compounds. nih.govacs.org For example, competition binding studies with radioligands such as [3H]methylspiperone are used to measure the binding affinities of new benzamide derivatives. nih.govacs.org The development of such selective D4 ligands is valuable for probing the receptor's function in the central nervous system. acs.org

Compound ClassReceptorBinding Affinity (Ki)Assay System
Substituted BenzamidesDopamine D4VariesRadioligand binding assays (e.g., with [3H]methylspiperone) in cells expressing the receptor. nih.gov
Substituted BenzamidesDopamine D2Varies (often lower affinity than D4)Radioligand binding assays (e.g., with [3H]methylspiperone) in cells expressing the receptor. nih.gov

Benzamide derivatives have been instrumental in the characterization of the serotonin (B10506) 5-HT4 receptor and have been developed as agonists for this receptor subtype. nih.govnih.gov This receptor is widely distributed in the central nervous system and the gastrointestinal tract, where it is involved in processes like memory, learning, and gut motility. mdpi.com The agonistic activity of benzamides at the 5-HT4 receptor has been demonstrated in various in vitro models, such as the rat tunica muscularis mucosae (TMM) assay. luc.eduluc.edu

Structurally related benzamides, such as zacopride (B1682363) and cisapride, have been shown to stimulate corticosteroid production in frog adrenocortical cells, an effect mediated by the 5-HT4 receptor. nih.gov This action is linked to the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) production. nih.gov Structure-activity relationship studies on series of benzamide compounds have shown that modifications to different parts of the molecule, such as the piperidine (B6355638) moiety or the side chain at the piperidine nitrogen, can significantly affect binding affinity and agonist potency at the 5-HT4 receptor. nih.gov For example, certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with an ether or sulfide (B99878) moiety in the side chain exhibit high and selective affinity for the 5-HT4 receptor. nih.gov

Compound ClassReceptorEffectIn Vitro Model
Benzamide Derivatives5-HT4AgonismRat tunica muscularis mucosae (TMM) assay. luc.eduluc.edu
Benzamide Derivatives (e.g., zacopride)5-HT4AgonismFrog adrenocortical cells; cAMP production assay. nih.gov

Metabotropic glutamate (B1630785) receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability. mdpi.com Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric glutamate binding site, offer a means of achieving greater subtype selectivity. mdpi.comnih.gov Negative allosteric modulators (NAMs) are compounds that bind to an allosteric site and act as non-competitive antagonists. mdpi.com

While the specific compound Benzamide, N-[(2-methylphenyl)methyl]- has not been explicitly identified as an mGlu7 NAM in the reviewed literature, related benzamide structures have been explored for this activity. For instance, a series of N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamides were reported as mGlu7 NAMs. nih.gov Research in this area has revealed that the mGlu7 receptor exhibits steep structure-activity relationships, where minor structural changes can lead to a complete loss of activity. nih.govpatsnap.com The development of selective mGlu7 NAMs is of interest for studying the receptor's role in synaptic plasticity, such as long-term potentiation (LTP) at Schaffer collateral-CA1 synapses in the hippocampus. nih.govpatsnap.com These tool compounds are crucial for dissecting the complex physiology of the mGlu7 receptor due to a historical lack of selective pharmacological probes. nih.gov

Cellular Pathway Modulation Studies in In Vitro Research Models

The interaction of benzamide derivatives with their biological targets initiates downstream cellular signaling events. These pathways are often investigated in in vitro models, such as cultured cell lines or tissue preparations, to understand the compound's mechanism of action at a cellular level.

For benzamides acting as 5-HT4 receptor agonists , a primary signaling pathway involved is the activation of adenylyl cyclase. This leads to a subsequent increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This mechanism has been demonstrated in frog adrenal slices, where both serotonin and benzamide agonists like zacopride induced a dose-dependent increase in cAMP production. nih.gov

In the context of dopamine D4 receptor modulation, benzamide ligands can influence cAMP signaling. D4 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in forskolin-stimulated intracellular cAMP levels. nih.govacs.org The ability of a benzamide ligand to act as an agonist or antagonist at the D4 receptor will therefore determine its effect on this pathway. acs.org

For ligands targeting the sigma-1 receptor , the downstream effects can be more varied. Sigma-1 receptor activation can modulate intracellular Ca2+ signaling, often enhancing calcium levels. unict.itnih.gov This can, in turn, influence the activity of other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and activate downstream kinases like the extracellular signal-regulated kinases (ERK) 1/2 pathway, contributing to changes in neuronal excitability. unict.it

Furthermore, research into other structurally related benzamide compounds has shown modulation of different pathways. For example, a novel series of N-(2-pyrimidinylamino) benzamide derivatives were identified as potent inhibitors of the Hedgehog signaling pathway , which is crucial in embryonic development and has been implicated in cancer. nih.gov In antimycobacterial research, N-alkyl nitrobenzamides have been evaluated in macrophage infection models (e.g., THP-1 human macrophages infected with M. tuberculosis), where their ability to facilitate intracellular killing of mycobacteria is assessed, indicating an interaction with host cell pathways or a direct effect on the bacteria within the cellular environment. mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific, detailed research data for the compound Benzamide, N-[(2-methylphenyl)methyl]- (CAS No. 14486-43-0) corresponding to the requested topics of anticancer mechanisms, specific antimicrobial activities, and its role as a biochemical probe.

Extensive searches, including those using the compound's unique CAS identifier, did not yield published studies detailing its effects on tubulin polymerization, antiproliferative activity against specific cell lines, or its mechanistic actions against Mycobacterium tuberculosis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. Furthermore, no information was found regarding its use as a biochemical probe in biological systems.

While the broader class of benzamide derivatives has been investigated for a range of biological activities, including those mentioned in the query nanobioletters.comnih.govnih.gov, the stringent requirement to focus solely on Benzamide, N-[(2-methylphenyl)methyl]- cannot be met due to the absence of specific data. Therefore, the generation of a scientifically accurate article with the specified detailed content and data tables is not possible at this time.

Q & A

[Basic] What synthetic methods are recommended for preparing Benzamide, N-[(2-methylphenyl)methyl]-, and how can reaction efficiency be optimized?

Answer: The compound is typically synthesized via amide bond formation using 2-methylbenzylamine and a benzoyl derivative. The Schotten-Baumann reaction is a standard method:

  • Procedure : React 2-methylbenzylamine with benzoyl chloride in a biphasic system (dichloromethane/water) under basic conditions (NaOH) at 0–5°C.
  • Optimization :
    • Slow addition of benzoyl chloride to minimize side reactions.
    • Temperature control (0–5°C) to manage exothermicity.
    • Use of molecular sieves for anhydrous conditions (yield: 65–75%).
      Alternative methods include microwave-assisted synthesis with coupling agents like HATU/DMAP in DMF (30 min, 80°C), achieving yields up to 85% .

[Advanced] How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

Answer: Contradictions often stem from assay variability. Implement:

Standardized protocols : Use isogenic cell lines (e.g., HEK293T) and identical culture conditions (RPMI-1640, 10% FBS).

Orthogonal validation :

  • Surface plasmon resonance (SPR) for binding affinity.
  • Western blotting to confirm pathway inhibition.

Metabolic stability tests : Liver microsome assays to assess compound degradation.
For anticancer activity discrepancies, compare results across MCF-7, A549, and HepG2 cell lines using standardized MTT assays .

[Basic] What spectroscopic techniques are essential for characterizing this compound?

Answer: A multi-technique approach is critical:

  • ¹H NMR (400 MHz, CDCl₃):
    • Amide proton: δ 8.2–8.4 ppm (singlet).
    • Aromatic protons: δ 7.2–7.8 ppm (multiplet).
    • Methyl groups: δ 2.3–2.5 ppm.
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹).
  • HRMS-ESI : [M+H]⁺ at m/z 240.1388 (C₁₅H₁₅NO).
    Crystalline samples should undergo single-crystal XRD (space group P2₁/c, Z = 4) for definitive confirmation .

[Advanced] What crystallographic challenges arise during structural determination, and how are they mitigated?

Answer: Key challenges include:

Twinning : Use φ-scan data collection and refine with SHELXL (TwinRotMat).

Weak diffraction (<1.5 Å): Employ synchrotron radiation (λ = 0.7 Å) with cryocooling (100 K).

Disordered methyl groups : Apply ISOR/DELU restraints.
For charge density analysis, collect high-resolution data (0.8 Å) and use multipole refinement in MoPro .

[Basic] How should solubility challenges be addressed during in vitro testing?

Answer: Strategies include:

  • Stock solutions : DMSO (≤0.1% final concentration).
  • Solubility enhancers : β-cyclodextrin inclusion complexes (1:2 molar ratio).
  • Buffers : Phosphate buffer (pH 7.4) with 0.5% Tween-80.
    Validate via dynamic light scattering (DLS) to ensure particle size <200 nm .

[Advanced] How can structure-activity relationship (SAR) studies optimize biological profiles?

Answer: Design SAR studies by:

Positional scanning : Synthesize analogs with substitutions at ortho, meta, and para positions.

Bioisosteric replacement : Test thioamide, urea, or sulfonamide variants.

3D-QSAR modeling : Use CoMFA (leave-one-out >0.6) and prioritize modifications with ΔG < -8 kcal/mol (docking) and consistent IC₅₀ values .

[Basic] What chromatographic methods ensure purity analysis?

Answer: Use:

  • Analytical HPLC :
    • Column: C18 (250 × 4.6 mm, 5 µm).
    • Mobile phase: Acetonitrile/0.1% formic acid gradient (40% → 95% over 20 min).
    • Detection: UV at 254 nm.
  • Preparative purification : Flash chromatography (hexane/EtOAc 3:1 → 1:2).
    Validate purity (>98%) via LC-MS (ESI+) .

[Advanced] What computational strategies predict pharmacokinetic properties?

Answer: Combine:

Geometry optimization : Gaussian 16 (B3LYP/6-31G(d)).

logP/polar surface area : ChemAxon or MOE.

Molecular dynamics (MD) : 100 ns simulations (AMBER force field) for blood-brain barrier penetration.
Validate with Caco-2 permeability and hepatic microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzamide, N-[(2-methylphenyl)methyl]-
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Benzamide, N-[(2-methylphenyl)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.